molecular formula C10H12O4 B1213202 cantharidin CAS No. 80558-50-5

cantharidin

Cat. No.: B1213202
CAS No.: 80558-50-5
M. Wt: 196.2 g/mol
InChI Key: DHZBEENLJMYSHQ-UHFFFAOYSA-N
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Description

Cantharidin is a natural terpenoid compound sourced from blister beetles (e.g., Mylabris spp. and Lytta vesicatoria ) and is a well-characterized, potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A) . Its primary mechanism of action involves the selective inhibition of PP2A, a critical enzyme regulator of cell growth, division, and apoptosis . This inhibition leads to the hyperphosphorylation of key cellular proteins, disrupting normal signal transduction, causing cytoskeletal destabilization, and altering calcium homeostasis, which can trigger apoptosis through both intrinsic and extrinsic pathways . In research, this compound has demonstrated significant anti-cancer properties across a broad spectrum of cell lines, including leukemia, hepatocellular carcinoma, pancreatic, and breast cancers . It exerts its effects by inducing DNA damage, inhibiting DNA repair, arresting the cell cycle at G2/M phase, and promoting caspase-dependent apoptosis . Notably, it has shown activity against some drug-resistant tumor cells, suggesting it may bypass common multidrug-resistance phenotypes . Beyond oncology, this compound is a powerful vesicant (blistering agent) and has been applied in dermatological research models for conditions like molluscum contagiosum and verruca vulgaris (warts) . Researchers value this compound for probing PP2A-dependent signaling pathways and exploring novel cancer therapeutics. Due to its high toxicity profile, which can include severe gastrointestinal, renal, and cardiac effects, this compound is strictly for research purposes in a controlled laboratory setting . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-9-5-3-4-6(13-5)10(9,2)8(12)14-7(9)11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZBEENLJMYSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3CCC(C1(C(=O)OC2=O)C)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858998
Record name Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80558-50-5, 10385-74-7
Record name NSC 190421
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080558505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC190421
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Solvent-Based Extraction

Traditional methods involve solvent extraction from dried blister beetles, typically using acetone or ethyl acetate. The process includes degreasing with petroleum ether, followed by recrystallization. For example, a yield of 1.1% cantharidin was achieved using acetone extraction and petroleum ether purification. However, these methods face challenges such as low efficiency (≤50% recovery), prolonged timelines (>48 hours), and high solvent consumption.

Supercritical CO₂ Extraction

Supercritical CO₂ extraction has emerged as a sustainable alternative. The CN101798309A patent details a protocol using CO₂ at 10–20 MPa and 30–50°C with acetone as an entrainer. Key parameters include:

ParameterRangeYield (%)Purity (%)
Extraction Pressure10–20 MPa1.1–1.398–99
Temperature30–40°C (static)
Dynamic Extraction Time2–3 hours
Solvent Ratio (CO₂:Acetone)1:0.1–0.2

This method reduces toxic reagent use and achieves 99% purity via acetone recrystallization.

Chemical Synthesis Pathways

Diels-Alder Reaction

This compound is synthesized via a Diels-Alder reaction between furan and maleic anhydride, followed by catalytic hydrogenation. A modified approach using Lewis acids (e.g., ZnCl₂) increases yield from 40% to 72%. Reaction conditions include:

Furan+Maleic AnhydrideZnCl2,100Cexo-Diels-Alder AdductH2,Pd/CThis compound\text{Furan} + \text{Maleic Anhydride} \xrightarrow{\text{ZnCl}2, \, 100^\circ\text{C}} \text{exo-Diels-Alder Adduct} \xrightarrow{\text{H}2, \, \text{Pd/C}} \text{this compound}

Northis compound Derivatives

Northis compound, a demethylated analog, serves as a precursor for this compound derivatives. The MDPI study synthesized 36 derivatives via aminolysis with halogenated anilines, achieving antifungal IC₅₀ values as low as 9.6 µM. For instance:

DerivativeR GroupAntifungal Activity (IC₅₀, µM)
II-144-Cl-C₆H₄9.6
II-12-F-C₆H₄17.2
This compound28.5

Triethylamine (TEA) was critical as an acid-binding agent in these reactions.

Purification and Crystallization

Sublimation Techniques

The US11168091B2 patent describes sublimation at 82–210°C under reduced pressure (≤10 mmHg), yielding pharmaceutical-grade this compound with ≤50 ppm impurities. Sublimation parameters include:

Temperature (°C)Pressure (mmHg)Purity (%)
82598.5
150899.2
2101099.7

Solvent Recrystallization

Recrystallization in acetone or chloroform produces distinct crystal morphologies:

  • Acetone : White oblique prisms (solubility: 1/90 g/mL at 2°C).

  • Chloroform : White needles (solubility: 1/60 g/mL).

Stability and Derivative Optimization

Hydrolytic Stability

This compound derivatives exhibit variable stability in aqueous environments. Analogs with electron-withdrawing groups (e.g., -NO₂) demonstrate enhanced stability, with hydrolysis half-lives exceeding 48 hours at pH 7.4.

Biological Activity Correlations

Derivatives with para-substituted halogens show amplified bioactivity. For example, 4-bromo-northis compound inhibits protein phosphatase 2A (PP2A) at 0.5 µM, compared to 2.2 µM for this compound.

Industrial-Scale Production Challenges

Toxicity Mitigation

Blister beetles contain 0.6–1.2% this compound, necessitating stringent safety protocols during extraction. Supercritical CO₂ systems minimize operator exposure by encapsulating toxic intermediates.

Cost-Benefit Analysis

MethodCost ($/kg)Yield (%)Purity (%)
Supercritical CO₂12,0001.399
Solvent Extraction8,5001.198
Chemical Synthesis18,0007299.5

Synthetic routes, while costlier, avoid ethical concerns linked to beetle sourcing .

Chemical Reactions Analysis

Hydrolysis and Stability in Aqueous Media

Cantharidin undergoes spontaneous hydrolysis under physiological conditions to form northis compound dicarboxylic acid (compound 4 ). This process occurs through nucleophilic attack of water at the electrophilic carbonyl carbons of the anhydride ring .

Key findings :

  • Hydrolysis half-life of this compound (1 ) at 25°C: <24 hours

  • Resulting dicarboxylic acid (4 ) shows comparable larvicidal activity (LC₅₀ = 0.70 mM) to parent compound

  • Hydrolytic stability significantly affects biological activity - analogs resistant to hydrolysis (e.g., compound 6 ) show complete loss of insecticidal properties

The hydrolysis pathway explains this compound's dual behavior as both a stable transport form and biologically active metabolite in vivo .

Photocatalytic [4+2] Cyclization

Recent advances demonstrate synthetic utility in constructing this compound-like frameworks:

Reaction : Furan + Acrylate → Oxabicyclo[2.2.1]heptene core
Conditions:

  • Photocatalyst: Organic dye (e.g., Eosin Y)

  • Light: Visible light (450 nm)

  • Solvent: MeCN/H₂O

  • Yield: Up to 78%

This strategy enables direct access to the tricyclic core shared by this compound analogues, overcoming traditional synthetic challenges in stereochemical control .

Biotransformation and Metabolic Pathways

Hepatic metabolism studies reveal complex phase I transformations:

Key metabolic reactions :

  • Epoxidation of bridgehead double bond (CYP3A4-mediated)

  • Glutathione conjugation at α,β-unsaturated carbonyl

  • Esterase-mediated hydrolysis to dicarboxylic acid

Toxicity correlation :

Metabolic PathwayToxicological Impact
CYP-mediated oxidationIncreased hepatotoxicity via ROS generation
Glutathione depletionExacerbates oxidative stress
Complete hydrolysisDetoxification pathway

These insights guide development of prodrug strategies to mitigate toxicity while retaining pharmacological activity .

Historical vs Modern Synthetic Approaches

Evolution of synthesis methods :

EraMethodKey Features
1950sDiels-Alder of furan derivativesLow stereoselectivity (<30% ee)
2000sAsymmetric catalysisImproved enantiocontrol (up to 85% ee)
2020sPhotocatalytic cyclizationBiomass-derived feedstocks, green conditions

Modern synthetic routes (e.g., CA3078325A1 patent) emphasize:

  • Atom economy (>80% in optimized routes)

  • Catalyst recyclability

  • Continuous flow implementations

This progression demonstrates how fundamental reactivity studies drive synthetic innovation for this challenging molecular architecture .

Scientific Research Applications

Treatment of Warts

Cantharidin has been extensively studied for its effectiveness in treating cutaneous warts. A systematic review of 20 studies involving 1,752 patients found that this compound treatment led to significant clearance rates for warts, particularly when combined with other agents such as podophyllotoxin and salicylic acid. The clearance rates varied from 15.4% to 100%, with high satisfaction reported among patients .

Table 1: Efficacy of this compound in Wart Treatment

Study YearNumber of PatientsClearance Rate (%)Combination Treatments
1958-2018175215.4 - 100Podophyllotoxin, Salicylic Acid
VariousVariesUp to 100None

Treatment of Molluscum Contagiosum

The FDA recently approved this compound for the treatment of molluscum contagiosum, based on positive results from Phase III clinical trials (CAMP-1 and CAMP-2). In these studies, approximately 46% to 52% of patients achieved complete clearance after treatment with this compound . A retrospective study indicated that this compound cream was effective, with a clinical cure rate of 86% after 12 weeks .

Table 2: Efficacy of this compound in Molluscum Contagiosum Treatment

Trial NameNumber of PatientsClearance Rate (%)
CAMP-1Not specified46
CAMP-2Not specified52

Pharmacological Properties

This compound functions as a potent inhibitor of protein phosphatase 2A, which may contribute to its potential anti-cancer effects. Research suggests that this compound may induce apoptosis and cell-cycle arrest in certain cancer cell lines, particularly pancreatic cancer cells . However, further studies are required to elucidate its mechanism and therapeutic efficacy in oncology.

Safety and Adverse Effects

While this compound is generally well-tolerated when applied topically, adverse effects have been reported. Common side effects include blistering (10-100%), pain (7-85.7%), and hyper/hypopigmentation (1.8-53.3%) following treatment . The systemic toxicity associated with oral ingestion has limited its use; however, topical formulations remain a viable option for localized treatment.

Case Studies and Future Directions

Future studies should focus on the long-term efficacy and safety of this compound in various populations, including children and immunocompromised individuals. Investigating combination therapies involving this compound could also enhance treatment outcomes for resistant cases.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Norcantharidin

Northis compound, a demethylated analogue of this compound, retains PP2A inhibition but exhibits reduced toxicity.

Parameter This compound Northis compound
IC₅₀ (HCT116 cells) 6.32 µM (48 h) 50.28 µM (48 h)
S100A4 Inhibition 50% at 10 µM (HCT116) 50% at 10 µM (HCT116)
Toxicity LD₅₀ (mice): ~1.3 mg/kg LD₅₀ (mice): ~14 mg/kg

Northis compound shows comparable gene suppression (e.g., S100A4 and MACC1) but requires higher concentrations to achieve cytotoxic effects. Its reduced toxicity makes it a safer candidate for anticancer therapies .

Endothall and Its Thioanhydrides

Endothall, a synthetic herbicide, shares structural similarity with this compound and inhibits PP2A. Its thioanhydride derivatives exhibit enhanced hydrolytic stability but variable toxicity:

  • Endothall Thioanhydride : Binds PP2A with 75–80% inhibition at LD₅₀ doses in mice, correlating with acute liver toxicity .
  • 2,3-Dimethylendothall Thioanhydride : Higher stability but lower PP2A affinity compared to this compound .

Norcantharimides

Norcantharimides, modified with maleimide groups, improve chemical stability but reduce biological activity. For example, replacing the anhydride with maleimide diminishes cytotoxicity in colorectal cancer cells .

Other PP2A Inhibitors

This compound’s PP2A inhibition is distinct from other natural inhibitors:

Inhibitor PP2A IC₅₀ PP1 IC₅₀ Selectivity
This compound 0.16 µM 1.7 µM 10.6-fold
Okadaic Acid 0.1 nM 20 nM 200-fold
Microcystin-LR 0.04 nM 1.7 nM 42.5-fold

While okadaic acid and microcystin-LR are more potent, this compound’s moderate selectivity for PP2A over PP1 makes it a valuable tool for studying phosphatase signaling .

Clinical and Toxicological Considerations

  • Toxicity Mitigation: Northis compound and liposomal encapsulation reduce toxicity while maintaining anticancer effects .
  • Detection : LC-MS/MS enables precise quantification in biological samples, critical for forensic and pharmacokinetic studies .

Biological Activity

Cantharidin, a potent bioactive compound derived from the blister beetle Mylabris, has garnered attention for its diverse biological activities, particularly its antitumor effects and applications in dermatological treatments. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

This compound primarily exerts its biological effects through the selective inhibition of protein phosphatase 2A (PP2A), a critical regulator of various signaling pathways involved in cell proliferation and survival. By inhibiting PP2A, this compound activates several oncogenic kinases, including ERK, JNK, PKC, and NF-κB, which play significant roles in tumorigenesis and metastasis.

Key Pathways Involved

  • ERK Pathway : Promotes cell survival and proliferation.
  • JNK Pathway : Involved in stress responses and apoptosis.
  • PKC Pathway : Regulates various cellular functions including growth and differentiation.
  • NF-κB Pathway : Mediates inflammatory responses and cell survival.

Research indicates that this compound enhances the secretion of proangiogenic factors such as IL-6, IL-8, TNF-α, and VEGF, contributing to angiogenesis—a crucial process in tumor growth. A study demonstrated that this compound treatment significantly upregulated these factors in pancreatic cancer cells (PANC-1), suggesting a dual role in promoting tumor growth through angiogenesis while also exhibiting cytotoxic effects on cancer cells .

Antitumor Activity

This compound has been investigated for its potential as an antitumor agent across various cancer types. Notably:

  • Pancreatic Cancer : In vitro studies showed that this compound suppresses cell viability and metastasis. However, in vivo experiments using xenograft models revealed that it unexpectedly accelerated tumor growth due to enhanced angiogenesis .
  • Other Cancer Types : this compound has also shown cytotoxic effects against various tumor cell lines, including those from breast and liver cancers. Its ability to induce apoptosis in cancer cells makes it a candidate for further therapeutic exploration .

Molluscum Contagiosum Treatment

This compound is clinically used to treat molluscum contagiosum, particularly in pediatric patients. A retrospective study involving 150 patients treated with this compound cream reported an 86% cure rate after 12 weeks, demonstrating its efficacy compared to other treatments like cryotherapy . The safety profile was favorable, with minimal adverse effects noted during treatment.

Case Study: High-Dose Poisoning

A notable case highlighted the risks associated with high-dose this compound ingestion. A patient experienced multiorgan dysfunction syndrome after consuming 10 grams of this compound powder. The clinical presentation included gastrointestinal discomfort and renal dysfunction. The patient was treated successfully with supportive care measures such as intravenous fluids and antibiotics . This case underscores the importance of dosage regulation and monitoring when using this compound therapeutically.

Cytotoxic Effects on Cell Lines

Recent studies have explored the cytotoxicity of this compound on non-cancerous cells as well. For example:

  • Fish Erythrocytes : Research indicated that this compound exhibited hemolytic activity at specific concentrations, suggesting potential applications or risks in aquatic environments .
  • Tumor Cell Lines : this compound demonstrated significant cytotoxicity against various tumor cell lines after 24 hours of incubation, with morphological changes indicating cell death .

Summary of Findings

Study Focus Findings
Antitumor ActivityInhibits PP2A; activates oncogenic pathways; promotes angiogenesis leading to tumor growth
Molluscum Contagiosum86% cure rate with minimal adverse effects; effective compared to other treatments
High-Dose PoisoningSevere symptoms leading to multiorgan dysfunction; highlights risks associated with dosage
Cytotoxic EffectsSignificant cytotoxicity observed in various tumor cell lines; hemolytic activity noted

Q & A

Q. Q1. What standardized methodologies are recommended for assessing cantharidin's cytotoxicity in cancer cell lines?

Answer: Cytotoxicity assays should integrate dose- and time-dependent evaluations using MTT, LDH, or clonogenic assays. For example:

  • MTT assays measure cell proliferation inhibition (e.g., 20–80 µM this compound over 24–72 hrs in TSCC Tca8113 cells) .
  • LDH assays quantify membrane integrity loss, with dose-dependent cytotoxicity observed at 10–40 µM .
  • Clonogenic assays assess long-term survival post-treatment, showing reduced colony formation in MDA-MB-231 breast cancer cells .
    Standardize protocols using triplicate replicates and ANOVA/Student’s t-test for statistical significance (p<0.05) .

Q. Q2. How can researchers validate the synthesis and purity of this compound analogues?

Answer:

  • Chemical synthesis: Use gas chromatography (GC) or HPLC to quantify yields and purity, as seen in studies synthesizing northis compound and acylthiourea derivatives .
  • Biosynthesis tracking: Monitor developmental stages (e.g., larval pseudopodae and adult eclosion phases) via GC to identify synthesis peaks in Epicauta chinesis beetles .
  • Structural validation: Employ NMR and mass spectrometry for novel analogues, ensuring anhydride moiety integrity critical for PP2A inhibition .

Advanced Research Questions

Q. Q3. How do conflicting findings on this compound-induced cell cycle arrest (G1/S vs. G2/M phase) arise, and how should they be resolved?

Answer: Discrepancies stem from cell-type specificity and experimental conditions:

  • G2/M arrest observed in hepatocellular carcinoma stem cells (HCSCs) via β-catenin/cyclin D1 downregulation and cdc2 phosphorylation .
  • S/G1 accumulation reported in MDA-MB-231 breast cancer cells, linked to MAPK pathway suppression .
    Resolution strategies:
    • Cross-validate using flow cytometry with synchronized cell populations.
    • Conduct phosphoproteomics to map kinase/phosphatase activity (e.g., PP2A inhibition altering CDK1/cyclin B dynamics) .
    • Replicate studies in isogenic cell lines to isolate genetic factors .

Q. Q4. What systematic approaches are effective for resolving contradictions in this compound’s apoptotic mechanisms (e.g., p53-dependent vs. independent pathways)?

Answer:

  • p53-dependent apoptosis: Demonstrated in TSCC Tca8113 cells via upregulated p53/Bax and suppressed Bcl-2 after 48-hr treatment (20–40 µM) .
  • p53-independent pathways: Observed in p53-null cell lines, where PP2A inhibition triggers caspase-3 activation directly .
    Methodology:
    • Use siRNA/pCRISPR to silence p53 and assess apoptotic markers (caspase-3, PARP cleavage).
    • Compare transcriptomic profiles (RNA-seq) across cell types to identify alternative pathways .

Q. Q5. How can researchers mitigate this compound’s hepatotoxicity while retaining anticancer efficacy?

Answer:

  • Analogues development: Northis compound and nanoparticle-encapsulated forms reduce hepatocyte toxicity by 40–60% while maintaining IC50 values (e.g., 5–10 µM in A549 lung cancer cells) .
  • Combination therapies: Co-administration with antioxidants (e.g., Vitamin C) or ginsenosides reduces oxidative stress in liver tissues .
  • Pharmacogenomics: Screen for GST polymorphisms to identify patients with higher detoxification capacity .

Methodological & Data Analysis

Q. Q6. What statistical frameworks are optimal for analyzing dose-response variability in this compound studies?

Answer:

  • Non-linear regression models (e.g., log-logistic curves) for IC50 calculations .
  • Two-way ANOVA to assess interaction effects between dose and exposure time .
  • Meta-analysis: Pool data from ≥3 independent studies using random-effects models to account for heterogeneity (e.g., differing cell lines/species) .

Q. Q7. How should researchers design experiments to evaluate this compound’s environmental impact in agricultural applications?

Answer:

  • Ecotoxicity assays: Test non-target species (e.g., Neopyrochroa jlabellata) using this compound-laced baits (10⁻⁵–10⁻¹ M) to determine lethal concentrations (LC50) .
  • Field studies: Monitor soil and water residues post-application via LC-MS/MS, prioritizing analogues with shorter half-lives (e.g., endothall derivatives) .
  • Risk-benefit analysis: Compare efficacy against pests (e.g., Mylabris cichorii) with ecotoxicological data using probabilistic models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.